molecular formula C24H24N4O3S B11044257 2-(benzylsulfanyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(benzylsulfanyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11044257
M. Wt: 448.5 g/mol
InChI Key: XFZJHZNMYAZSAP-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinazoline core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(benzylsulfanyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazolines and related heterocyclic compounds, such as:

  • 1,2,4-triazolo[4,3-a]quinoxalines
  • 1,2,4-triazino[4,3-a]quinoxalines
  • 1,2,4-triazolo[5,1-c][1,2,4]triazines.

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific substitution pattern and the presence of both benzylsulfanyl and dimethoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-(benzylsulfanyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic structure that combines triazole and quinazoline moieties. Its unique chemical structure suggests potential biological activities that merit investigation. This article presents an overview of its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C24H24N4O3S\text{C}_{24}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

The synthesis typically involves several steps including cyclization reactions to form the triazole and quinazoline rings. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the purity and yield of the final product.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

  • Anticancer Activity : The compound has shown promising results against several cancer cell lines.
  • Antibacterial Properties : Its potential as an antibacterial agent has also been investigated.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties.

Anticancer Activity

Recent studies have evaluated the cytotoxic potential of various derivatives of quinazoline-triazole compounds. For instance:

  • In vitro Studies : Compounds similar to this compound were tested against human cancer cell lines such as HCT116 (colon), MCF-7 (breast), and HepG2 (liver). The IC50 values indicate the concentration at which 50% of cell viability is inhibited.
CompoundCell LineIC50 (μM)
8aHCT11610.72
8aHepG217.48
8fMCF-721.29

These results suggest that the compound possesses moderate to good anticancer potential compared to standard drugs like doxorubicin .

Antibacterial Activity

The antibacterial properties of related triazole compounds have been documented extensively. For example:

  • Compounds from similar classes have demonstrated activity against both drug-sensitive and drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited MIC (Minimum Inhibitory Concentration) values as low as 0.125 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been highlighted in literature. While specific data on the compound is limited, related compounds have shown effectiveness in reducing inflammation markers in various models .

Case Studies and Research Findings

Several research articles have focused on synthesizing and evaluating compounds with similar structures. Notable findings include:

  • Gonçalves Nunes et al. synthesized derivatives that showed significant cytotoxicity against multiple cancer cell lines with varying IC50 values .
  • Barbuceanu et al. reported on mercapto-1,2,4-triazoles exhibiting strong antibacterial activity against multiple pathogens .

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

2-benzylsulfanyl-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O3S/c1-30-19-12-11-16(13-20(19)31-2)22-21-17(9-6-10-18(21)29)25-23-26-24(27-28(22)23)32-14-15-7-4-3-5-8-15/h3-5,7-8,11-13,22H,6,9-10,14H2,1-2H3,(H,25,26,27)

InChI Key

XFZJHZNMYAZSAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5)OC

Origin of Product

United States

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